molecular formula C9H10N4 B13327432 (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine

(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine

Cat. No.: B13327432
M. Wt: 174.20 g/mol
InChI Key: UOOSRLZFDDWXBL-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C9H10N4. It features a triazole ring attached to a phenyl group, which is further connected to a methanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, amines, and other functionalized compounds .

Scientific Research Applications

(3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (3-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in “click chemistry” reactions makes it a valuable tool in synthetic chemistry and materials science .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

[3-(triazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C9H10N4/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13/h1-6H,7,10H2

InChI Key

UOOSRLZFDDWXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=N2)CN

Origin of Product

United States

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